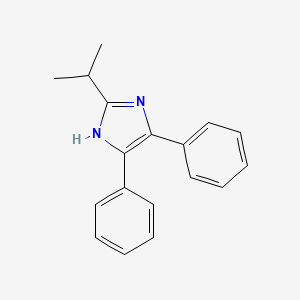

4,5-Diphenyl-2-(propan-2-yl)-1h-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Organic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, holds a position of profound significance in the landscape of contemporary chemistry. researchgate.net This unique structural motif is not only a cornerstone in numerous biological processes but also serves as a versatile building block in medicinal chemistry and materials science. scirp.org Its amphoteric nature, meaning it can act as both an acid and a base, and its capacity for hydrogen bonding and coordination with metal ions contribute to its diverse chemical reactivity and broad utility. rsc.orgsemanticscholar.org

In the biological realm, the imidazole nucleus is a fundamental component of the essential amino acid histidine and its derivative, histamine, which plays a crucial role in physiological responses. researchgate.net This prevalence extends to a vast array of natural products, including alkaloids and nucleic acids. semanticscholar.org The therapeutic importance of the imidazole scaffold is underscored by its presence in a multitude of commercially available drugs, spanning applications from antifungal agents and antibiotics to antihypertensives and anticancer therapies. scirp.orgmdpi.com The structural features of the imidazole ring allow it to form multiple interactions with biological targets like enzymes and receptors through hydrogen bonds, hydrophobic forces, and van der Waals interactions, making it a "privileged scaffold" in drug discovery. rsc.orgresearchgate.net Beyond medicine, imidazoles are integral to the development of ionic liquids, catalysts, and functional polymers. scirp.org

Overview of 2,4,5-Trisubstituted Imidazole Derivatives in Scholarly Investigations

Among the vast family of imidazole-containing compounds, 2,4,5-trisubstituted imidazoles have garnered considerable attention from the scientific community. These derivatives are characterized by the attachment of three different functional groups to the carbon atoms of the imidazole core. This structural class has been the subject of extensive synthetic exploration and biological evaluation.

The primary and most efficient route for synthesizing these compounds is the Debus-Radziszewski reaction, a one-pot, three-component condensation. This reaction typically involves a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). researchgate.netmdpi.com Researchers have developed numerous variations of this synthesis, employing a wide range of catalysts—including cupric chloride, zeolites, and ionic liquids—and reaction conditions, such as microwave irradiation, to improve yields and promote green chemistry principles. mdpi.combiolmolchem.com

The scholarly interest in 2,4,5-trisubstituted imidazoles is largely driven by their diverse and potent biological activities. Various derivatives have been synthesized and investigated for their potential as:

Antibacterial and Antifungal agents biolmolchem.com

Antitumor agents mdpi.com

Anti-inflammatory compounds sigmaaldrich.com

Herbicides and plant growth regulators mdpi.com

The functional diversity achievable by varying the substituents at the 2, 4, and 5 positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a fertile ground for drug discovery and development programs.

Research Focus on 4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole within Heterocyclic Chemistry

Within the broad and well-documented class of 2,4,5-trisubstituted imidazoles, the specific compound This compound (also known as 2-isopropyl-4,5-diphenyl-1H-imidazole) represents a distinct, albeit less explored, derivative. Its chemical structure features two phenyl groups at the 4 and 5 positions and an isopropyl group at the 2 position.

The synthesis of this compound logically follows the established multicomponent protocols for its class. The hypothetical, yet standard, synthetic route would involve the one-pot condensation of benzil (B1666583) (providing the 4,5-diphenyl moiety), isobutyraldehyde (B47883) (providing the 2-isopropyl group), and ammonium acetate (B1210297), as depicted in the general reaction scheme below.

Table 1: Hypothetical Synthesis Reactants

| Role | Compound Name | Structure |

| 1,2-Dicarbonyl | Benzil | C₆H₅COCOC₆H₅ |

| Aldehyde | Isobutyraldehyde (2-Methylpropanal) | (CH₃)₂CHCHO |

| Ammonia Source | Ammonium Acetate | CH₃COONH₄ |

Despite the straightforward synthetic pathway, a review of current scientific literature reveals a notable lack of dedicated research articles focusing specifically on this compound. While numerous studies detail the synthesis and properties of derivatives with different substituents at the 2-position (e.g., aryl, substituted phenyl, benzylthio groups), specific research findings, detailed characterization data, and biological activity profiles for the 2-isopropyl variant are not extensively published. scirp.orgsemanticscholar.orgsigmaaldrich.com

The compound is commercially available from chemical suppliers for research purposes, identified by CAS Number 13682-25-2. However, suppliers may offer it without extensive analytical data, indicating its status as a relatively rare or under-investigated chemical. This positions this compound as a potentially valuable but currently overlooked member of a significant class of heterocyclic compounds, representing an opportunity for future investigation into its unique chemical properties and potential biological applications.

Table 2: Compound Data

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | This compound | 13682-25-2 | C₁₈H₁₈N₂ | 262.35 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13682-25-2 |

|---|---|

Molecular Formula |

C18H18N2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

4,5-diphenyl-2-propan-2-yl-1H-imidazole |

InChI |

InChI=1S/C18H18N2/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20) |

InChI Key |

KDPMUOQKEHXSOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Imidazole Ring Formation and Subsequent Functionalization

Proposed Reaction Pathways for the Synthesis of 4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole

The Debus-Radziszewski reaction is generally understood to proceed in a stepwise manner, beginning with the formation of a key intermediate from the dicarbonyl compound and ammonia (B1221849), which then reacts with the aldehyde component. wikipedia.orgslideshare.nethandwiki.org

The pathway can be dissected into two primary stages:

Diimine Formation: In the initial step, the 1,2-dicarbonyl, benzil (B1666583), condenses with two equivalents of ammonia. This reaction forms a 1,2-diimine intermediate, specifically 1,2-diphenylethane-1,2-diimine. scribd.comslideshare.net

Condensation and Cyclization: The newly formed diimine then condenses with the aldehyde, isobutyraldehyde (B47883). scribd.comslideshare.net This step involves a nucleophilic attack from a nitrogen atom of the diimine onto the electrophilic carbonyl carbon of the aldehyde. Subsequent cyclization and dehydration lead to the formation of the stable aromatic imidazole (B134444) ring. acs.orgnih.gov

A plausible sequence of events following the initial diimine formation includes:

Nucleophilic Attack: The diimine acts as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde to form a carbinolamine intermediate.

Acyclic Intermediate Formation: This carbinolamine can then undergo rearrangement. Computational models on similar systems suggest the formation of an acyclic enol intermediate as a crucial step. acs.orgnih.gov This intermediate may then tautomerize to a more stable keto form.

Ring Closure: Intramolecular cyclization occurs, where a nitrogen atom attacks a carbonyl or imine carbon, forming the five-membered ring.

Dehydration/Aromatization: The final step involves the elimination of water molecules from the cyclized intermediate to yield the thermodynamically stable, aromatic this compound. This aromatization is a strong driving force for the reaction.

The table below summarizes the proposed intermediates in the formation of this compound.

| Intermediate | Structure Name | Role in Reaction Pathway |

|---|---|---|

| 1,2-Diphenylethane-1,2-diimine | Diimine | Formed from the condensation of benzil and ammonia; acts as the primary nucleophile. scribd.comslideshare.net |

| Carbinolamine Intermediate | Amino alcohol | Result of the nucleophilic attack of the diimine on the isobutyraldehyde carbonyl group. |

| Acyclic Enol/Keto Intermediate | Open-chain precursor | A key acyclic species formed prior to cyclization, as suggested by computational models. acs.orgnih.gov |

| Dihydroimidazole derivative | Cyclized Intermediate | The non-aromatic, five-membered ring formed after intramolecular cyclization but before final dehydration. |

Transition states in this multi-step reaction correspond to the energy maxima between each intermediate. The highest energy barrier, or the rate-determining step, has been suggested in related systems to be the C-H bond breaking required to form the acyclic enol intermediate after the initial nucleophilic attack. acs.org

Regioselectivity concerns the orientation of the reaction when reactants are unsymmetrical. In the synthesis of this compound, the 1,2-dicarbonyl component, benzil, is symmetrical, which simplifies regiochemical considerations for the C4 and C5 positions. Both carbonyl carbons are electronically equivalent.

However, the electronic properties of the aldehyde play a significant role in the reaction rate. The carbonyl carbon of an aldehyde is electrophilic and is the site of the nucleophilic attack by the diimine.

Aldehyde Electrophilicity: The isopropyl group on isobutyraldehyde is a weak electron-donating group. This property slightly reduces the electrophilicity of the carbonyl carbon compared to an aldehyde with no substituents (formaldehyde) or with electron-withdrawing groups. This can influence the rate of the initial condensation step with the diimine.

Diimine Nucleophilicity: The nucleophilicity of the diimine intermediate is also a critical factor. Substituents on the phenyl rings of benzil could modulate this property. Electron-donating groups would increase the electron density on the nitrogen atoms, making the diimine more nucleophilic and potentially accelerating the reaction. Conversely, electron-withdrawing groups would decrease its nucleophilicity.

While the specific regioselectivity of the imidazole ring formation is not a factor here due to the symmetry of benzil, the electronic interplay between the nucleophilic diimine and the electrophilic aldehyde is fundamental to the reaction's success and rate. irjmets.com

Kinetic and Thermodynamic Aspects of Imidazole Ring Closure Reactions

The ring closure and subsequent dehydration steps are what ultimately drive the reaction to completion, leading to the highly stable heterocyclic product. A computational study on the ring closure of midazolam, which involves the formation of an imidazole ring fused to a diazepine (B8756704) ring, found the Gibbs free energy of activation for the initial carbinolamine formation to be approximately 34-35 kcal/mol, highlighting that this initial cyclization step can be kinetically demanding. researchgate.net

The following table presents calculated free energy data for the model reaction between glyoxal (B1671930), methylamine, and formaldehyde, which illustrates the general thermodynamic profile of imidazole synthesis. acs.orgnih.gov

| Reaction Step (Model System) | Description | Calculated Gibbs Free Energy (ΔG) |

|---|---|---|

| Diimine Formation | Condensation of glyoxal and methylamine. | Thermodynamically favorable. |

| Aldehyde Addition | Nucleophilic attack of diimine on formaldehyde. | Low activation barrier. |

| Ring Closure & Dehydration | Formation of the aromatic imidazole ring. | Strongly exergonic; the thermodynamic sink of the reaction. acs.org |

| Overall Reaction | Formation of 1-methylimidazole. | Exergonic, product is highly stable. |

Note: The data in the table are illustrative, based on a model system, and represent the general energetic principles of the Debus-Radziszewski synthesis.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Structural Elucidation via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are fundamental to determining the molecular structure of 4,5-Diphenyl-2-(propan-2-yl)-1h-imidazole. Each technique provides unique insights into the compound's architecture, from the vibrations of its chemical bonds to its electronic transitions.

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and characterize the covalent bonds within a molecule. By measuring the absorption or scattering of infrared radiation, a vibrational spectrum is generated, which serves as a molecular "fingerprint."

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Imidazole (B134444) N-H | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Imidazole/Phenyl C=N, C=C | Stretching | 1450 - 1650 |

| C-H | Bending | 1350 - 1480 |

| C-N | Stretching | 1200 - 1350 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups. Actual experimental data is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum of this compound, the proton of the N-H group in the imidazole ring would likely appear as a broad singlet. The protons of the two phenyl groups would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The methine proton of the isopropyl group [-CH(CH₃)₂] would appear as a septet, while the six equivalent methyl protons would produce a doublet. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the phenyl groups and the imidazole ring would resonate in the downfield region (typically 120-150 ppm), while the carbons of the isopropyl group would appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Imidazole N-H | broad singlet | Variable | - |

| Phenyl C-H | multiplet | 7.0 - 8.0 | 125 - 135 |

| Isopropyl -CH | septet | 3.0 - 3.5 | 25 - 35 |

| Isopropyl -CH₃ | doublet | 1.2 - 1.5 | 20 - 25 |

| Imidazole C=C | - | - | 135 - 145 |

This table is an estimation based on typical chemical shifts for these structural motifs. Experimental verification is necessary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₈H₁₈N₂ = 262.35 g/mol ). Common fragmentation pathways for similar compounds often involve the loss of the isopropyl group or cleavage of the imidazole ring, leading to characteristic fragment ions that can be used to confirm the structure.

UV-Visible Spectroscopy for Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π-conjugated system formed by the diphenyl-imidazole core. These would likely be due to π → π* transitions. The exact position of the absorption maxima (λ_max) would depend on the solvent used and the specific electronic properties of the molecule.

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers a definitive three-dimensional map of the atomic arrangement in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound.

Determination of Crystal Packing and Unit Cell Parameters

A successful single-crystal X-ray diffraction experiment would determine the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). It would also reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state architecture. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Table 3: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available.

Conformational Analysis in the Crystalline State and Torsion Angle Studies

Following extensive searches of crystallographic databases and the scientific literature, no specific experimental data from single-crystal X-ray diffraction studies for this compound has been publicly reported. Therefore, a detailed analysis of its crystalline conformation and specific torsion angles based on experimental findings cannot be provided at this time.

The conformation of substituted imidazole derivatives in the solid state is significantly influenced by the steric and electronic nature of their substituents at the 2-, 4-, and 5-positions. In the case of 4,5-diphenyl substituted imidazoles, the rotational freedom of the two phenyl rings relative to the central imidazole core is a key conformational feature. The torsion angles, which describe the dihedral angles between the planes of the phenyl rings and the imidazole ring, are crucial for understanding the molecule's three-dimensional structure and packing in a crystal lattice.

For structurally related compounds, such as those with different substituents at the 2-position, X-ray crystallography has revealed a wide range of conformations. For instance, in derivatives where the 2-position is occupied by another aromatic ring, the degree of twisting of all three rings is a result of minimizing steric hindrance while maximizing stabilizing interactions like π-π stacking and hydrogen bonding within the crystal.

In the hypothetical crystalline structure of this compound, the isopropyl group at the 2-position, being a bulky and non-planar aliphatic substituent, would exert a distinct steric influence on the adjacent phenyl rings. This would likely lead to a significant twisting of the phenyl groups out of the plane of the imidazole ring to accommodate the isopropyl group. The precise torsion angles would be determined by the final energy-minimized packing arrangement in the crystal.

Without experimental data, any discussion of specific torsion angles remains speculative. Theoretical modeling could provide insights into the likely low-energy conformations of the molecule, but this would not represent an experimental characterization of its crystalline state.

Table of Torsion Angles for Related 4,5-Diphenyl-1H-imidazole Derivatives

To provide context, the following table presents dihedral angles observed in the crystal structures of closely related imidazole compounds found in the literature. It is crucial to note that these values are not for this compound and are provided for comparative purposes only, illustrating the conformational variability in this class of compounds.

| Compound | Phenyl Ring at C4 Dihedral Angle (°) | Phenyl Ring at C5 Dihedral Angle (°) | Substituent at C2 Dihedral Angle (°) | Reference |

| 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | 28.52(17) | 67.65(18) | 74.06(18) | researchgate.net |

| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Molecule 1) | 45.41(9) | 56.92(8) | 42.51(9) | iucr.org |

| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Molecule 2) | 34.45(11) | 60.34(8) | 39.36(10) | iucr.org |

| 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | 18.50(9) | 75.58(9) | 76.17(10) |

Supramolecular Chemistry and Non Covalent Interactions of Imidazole Derivatives

Characterization of Hydrogen Bonding Networks (N-H...N, C-H...X, O-H...O)

Hydrogen bonds are the cornerstone of supramolecular assembly in N-unsubstituted imidazole (B134444) derivatives. The imidazole ring provides both a hydrogen bond donor (the pyrrole-like N-H group) and an acceptor (the pyridine-like N atom), making interactions like the robust N-H···N hydrogen bond a primary feature in the crystal packing of related phenylimidazole compounds. These interactions often lead to the formation of predictable supramolecular motifs, such as chains or dimers.

Table 1: Examples of Hydrogen Bond Geometries in Structurally Related Diphenyl-Imidazole Derivatives

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

|---|---|---|---|---|---|

| O-H···N | O-H···N(imidazole) | 2.80 - 2.90 | 1.90 - 2.10 | 160 - 175 | 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol nih.gov |

| C-H···O | C(phenyl)-H···O(hydroxyl) | 3.20 - 3.40 | 2.30 - 2.50 | 140 - 160 | 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol nih.gov |

| C-H···N | C(phenyl)-H···N(imidazole) | 3.40 - 3.60 | 2.50 - 2.70 | 150 - 170 | 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol derpharmachemica.com |

Pi-Stacking Interactions (π-π, C-H...π) and Aromatic Interactions

The presence of multiple phenyl rings in 4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole suggests the potential for significant aromatic interactions, including π-π stacking and C-H···π interactions. While the large surface area of the phenyl groups is conducive to π-π stacking, steric hindrance from the bulky isopropyl group and the twisted arrangement of the phenyl rings relative to the central imidazole core can prevent the ideal face-to-face parallel stacking. Indeed, studies on some multi-ring imidazole derivatives have shown a complete absence of π–π stacking interactions, with the crystal packing being dominated by hydrogen bonding and C-H···π contacts instead. nih.gov

C-H···π interactions, however, are a prevalent and crucial feature in the stabilization of these crystal structures. nih.govderpharmachemica.comnih.gov In these interactions, a C-H bond (from a phenyl or isopropyl group) acts as a weak hydrogen bond donor, directing its electron-poor hydrogen towards the electron-rich face of a neighboring phenyl or imidazole ring. These interactions are highly directional and contribute significantly to the cohesion of the crystal lattice, often linking hydrogen-bonded chains or sheets into a three-dimensional assembly. nih.govderpharmachemica.com

Table 2: Representative C-H···π Interaction Geometry in a Diphenyl-Imidazole Analogue

| Interaction Type | D-H···Cg(π ring) | H···Cg Distance (Å) | D···Cg Distance (Å) | D-H···Cg Angle (°) | Reference Compound |

|---|---|---|---|---|---|

| C-H···π | C(phenyl)-H···Cg(phenyl) | ~ 2.80 | ~ 3.60 | ~ 145 | 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol nih.gov |

*Cg refers to the centroid of the aromatic ring.

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM) for Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, it provides a visual summary of all close contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 61.8 |

| C···H / H···C | 18.5 |

| O···H / H···O | 8.9 |

| N···H / H···N | 3.8 |

| C···C | 3.4 |

Data adapted from a study on a closely related compound. derpharmachemica.com

For a more profound understanding of the electronic nature of these interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. QTAIM analyzes the electron density topology to locate bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify and quantify the strength and nature (e.g., electrostatic vs. covalent) of non-covalent interactions.

Design Principles for Self-Assembly and Formation of Ordered Supramolecular Architectures

The predictable and directional nature of non-covalent interactions in this compound provides clear design principles for crystal engineering. The primary goal is to control the self-assembly process to form specific, ordered supramolecular architectures.

Hydrogen-Bond-Driven Assembly : The strong N-H···N interaction is the most reliable synthon for forming one-dimensional chains. By controlling steric factors around the imidazole core, it is possible to favor this chain formation over discrete dimers.

Weak Interaction Control : The numerous C-H donors from the phenyl and isopropyl groups, combined with the multiple π-accepting surfaces, allow for a network of C-H···π interactions. These weaker bonds are crucial for organizing the primary hydrogen-bonded chains into 2D sheets or 3D frameworks. The orientation of these interactions can be subtly influenced by the substitution pattern on the phenyl rings.

Steric Management : The bulky phenyl and isopropyl groups play a dual role. They provide surfaces for van der Waals and C-H···π interactions but also introduce steric constraints. This steric hindrance can be used strategically to block certain interaction sites, thereby preventing undesirable packing arrangements and directing the assembly towards a specific, desired architecture. For example, the steric bulk can prevent close π-π stacking, allowing weaker but more numerous C-H···π interactions to dictate the packing. nih.gov

By understanding the hierarchy and interplay of these interactions—from the strong N-H···N bond to the weaker C-H···π and dispersive forces—it becomes possible to design and synthesize molecules with tailored solid-state structures and properties.

Applications in Advanced Materials Science and Catalysis Research

Imidazole (B134444) Derivatives as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the imidazole ring act as effective coordination sites for metal ions, making imidazole derivatives excellent ligands for the construction of complex supramolecular structures.

The 4,5-diphenyl-imidazole framework is utilized as a bulky building block to construct coordination complexes. For instance, bulky imidazole ligands like 4,5-diphenylimidazole (B189430) (Hdpi) have been used to synthesize complexes with metals such as silver (I) and copper (I). scilit.com In one case, two 4,5-diphenylimidazole ligands coordinate with a silver ion to form a mononuclear unit, which then self-assembles through hydrogen bonds into a one-dimensional supramolecular helix. scilit.com

Furthermore, functionalized 4,5-diphenyl-imidazole derivatives have been synthesized to act as ligands. A notable example is 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has been used to create complexes with first-row transition metals like Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov Similarly, new azo-oxime ligands derived from 4,5-diphenyl imidazole have been prepared and subsequently used to form complexes with various metal ions. researchgate.net The synthesis of these complexes allows for the development of materials with tailored electronic and magnetic properties.

Metal-Organic Frameworks (MOFs) are highly ordered, porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The imidazole scaffold is a common component in the organic linkers used to build MOFs. mdpi.com For example, MOFs have been synthesized using 2-propyl-1H-imidazole-4,5-dicarboxylate as the organic linker, demonstrating the integration of substituted imidazoles into these porous structures. psu.edu The inherent porosity and high surface area of MOFs make them suitable for applications in gas storage, separation, and catalysis. nih.govnih.gov

Imidazole-based systems play a significant role in catalysis. Dicationic ionic liquids (DILs) based on imidazolium (B1220033) have demonstrated notable catalytic activity, sometimes exceeding that of their monocationic counterparts. uniroma1.it These DILs can be used as organocatalysts in various chemical transformations. uniroma1.it

The synthesis of imidazole derivatives themselves can be facilitated by catalytic systems. For example, the synthesis of 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline has been achieved using ionic liquid catalysts under microwave conditions, which offers high yields in short reaction times. nuph.edu.uappor.az This highlights a synergistic relationship where imidazole-based compounds can be both the products of and the catalysts for chemical reactions.

Integration of Imidazole-Based Structures into Functional Materials

The imidazole moiety can be incorporated into larger molecular structures like polymers and ionic liquids to create functional materials with specific, tunable properties.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as environmentally friendly alternatives to volatile organic solvents. mdpi.com Imidazolium-based ILs are among the most widely studied due to their high thermal stability, conductivity, and tunable physicochemical properties. mdpi.comsemanticscholar.org By modifying the alkyl chains and the counter-anions, properties such as viscosity and solubility can be precisely controlled. mdpi.com

Dicationic ionic liquids, which feature two imidazolium cationic heads linked together, represent a further evolution, offering different physicochemical properties compared to conventional ILs. semanticscholar.org These materials are synthesized through quaternization reactions and subsequent anion exchange. semanticscholar.org Imidazolium-based ILs have found applications as asphaltene dispersants in the petroleum industry, where π–π interactions between the imidazole ring and asphaltene molecules help prevent precipitation. mdpi.com

The 4,5-diphenyl-imidazole scaffold is a key component in a variety of optically active materials due to its electronic and photophysical properties.

Optoelectronic Applications: Derivatives of 4,5-diphenyl-imidazole are explored for use in organic light-emitting diodes (OLEDs). A study on (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile demonstrated that its optoelectronic properties could be tuned through acid or thermal treatments. researchgate.net These treatments induced crystallinity in the material's films, leading to a significant shift in the emission spectrum and an enhancement in fluorescence quantum yield, allowing for the tuning of OLED emission from warm white to green or greenish-blue. researchgate.net

Another area of interest is nonlinear optics (NLO). The compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has been shown to possess significant third-order nonlinear optical properties. semanticscholar.orgresearchgate.net Materials with high NLO response are valuable for applications in photonic technology, such as optical limiting, which protects sensors and eyes from high-intensity laser light. semanticscholar.org

| Property | Value | Unit | Reference |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ | semanticscholar.org |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ | semanticscholar.org |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ | esu | semanticscholar.org |

| Table 1: Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. |

Photochromic Systems: Photochromic materials can reversibly change their color upon exposure to light. The 4,5-diphenylimidazole core has been shown to undergo oxidative photocyclization. researchgate.net A notable example is 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene, which exhibits both photochromism and photomagnetism at room temperature. researchgate.netchemrxiv.org Upon photoirradiation in the solid state, this material generates stable free radicals, leading to a change in color, radical activity, and magnetic behavior, making it a candidate for optical switches and memory devices. researchgate.netchemrxiv.org

Imidazole Scaffolds in Bio-inspired Chemical Systems

Bio-inspired design involves learning from and mimicking strategies found in nature to solve human design challenges. mdpi.commdpi.com The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine and purines in DNA. This prevalence in nature makes it an attractive scaffold for developing bio-inspired chemical systems.

Chiral imidazole derivatives have been synthesized using naturally abundant precursors like L-phenylalaninol, an amino alcohol derived from the amino acid L-phenylalanine. nih.gov This approach uses nature's chirality to create complex, multi-aryl substituted imidazole derivatives. Such chiral compounds have high potential for applications in coordination chemistry and asymmetric catalysis, mimicking the stereo-specificity of enzymes.

Fundamental Studies on Proton Transport Mechanisms in Imidazole Networks

Imidazole and its derivatives are of significant interest in materials science for their ability to facilitate proton transport, a key process in technologies like proton exchange membrane fuel cells (PEMFCs). The transport of protons in imidazole-based systems typically occurs through two primary mechanisms: the Grotthuss mechanism, which involves proton hopping along a hydrogen-bonded network, and the vehicle mechanism, where protons are carried by diffusing molecules like protonated imidazole.

The unique structure of 4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole, with its bulky substituents, suggests it could serve as a valuable model compound for studying how steric hindrance affects these transport mechanisms. The large phenyl and isopropyl groups are expected to influence the formation of extended hydrogen-bonded chains, which are crucial for efficient Grotthuss-type conduction.

Key Research Findings from Analogous Systems:

Influence of Host Matrix: Studies on imidazole molecules encapsulated within porous materials like Metal-Organic Frameworks (MOFs) and zeolites show that the host matrix can enforce a specific arrangement of imidazole molecules, creating pathways for proton conduction. nih.govnih.gov The bulky nature of this compound would necessitate larger pore sizes and specific framework geometries to facilitate effective network formation.

Role of Acidity: Research on imidazole composites with aluminophosphate molecular sieves indicates that the acidity of the host matrix plays a role. Brønsted acid sites can protonate the imidazole, increasing the concentration of charge carriers and enhancing proton transport efficiency. nih.gov

Ab Initio Simulations: First-principles molecular dynamics simulations on mixtures of phosphoric acid and imidazole have been used to quantitatively distinguish between structural (Grotthuss) and vehicular proton diffusion. nih.gov Such computational studies could elucidate the precise impact of the phenyl and isopropyl groups on proton mobility and the preferred transport pathway.

The steric bulk of this compound would likely hinder the close packing typically required for extensive hydrogen-bond networks, potentially disfavoring the Grotthuss mechanism. However, its study could provide fundamental insights into designing materials where the vehicle mechanism is dominant or where proton transport occurs along more constrained, one-dimensional pathways.

Molecular Recognition and Binding Studies through Non-Covalent Interactions

The imidazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in a wide range of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and C-H···π interactions. nih.gov These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. The substituents on the this compound core define its size, shape, and electronic properties, directing how it interacts with other molecules.

Crystal structure analyses of closely related 2,4,5-trisubstituted imidazoles reveal the prevalence and geometry of these non-covalent interactions, offering a blueprint for the potential binding behavior of this compound.

Observed Non-Covalent Interactions in Analogous Imidazole Structures:

| Interaction Type | Description | Reference Compound(s) | Citation |

| O-H···N / N-H···N | Classical hydrogen bonds where the imidazole nitrogen acts as an acceptor. These are key for forming chains and networks. | 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | nih.gov |

| C-H···O | Weak hydrogen bonds linking molecules within the crystal lattice. | 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | nih.gov |

| C-H···π | An interaction where a C-H bond points towards the face of an aromatic phenyl ring, contributing to crystal packing and stability. | 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | |

| π-π Stacking | Interactions between aromatic rings. The bulky nature of the substituents often leads to twisted conformations, influencing the geometry and strength of these interactions. | 1-(2,6-diisopropylphenyl)-1H-imidazole | nsf.gov |

The two phenyl groups at the 4 and 5 positions and the isopropyl group at the 2 position create a sterically crowded environment. This crowding forces the phenyl rings to twist out of the plane of the central imidazole ring. Crystal structures of similar compounds show significant dihedral angles between these rings. This twisted, propeller-like conformation creates specific three-dimensional pockets and surfaces, making the molecule a candidate for shape-selective host-guest chemistry. The nitrogen atoms of the imidazole core, along with the π-systems of the phenyl rings, provide multiple sites for engaging in directional, non-covalent interactions crucial for molecular recognition and the formation of supramolecular assemblies. mdpi.com

Future Research Directions and Emerging Paradigms for 4,5 Diphenyl 2 Propan 2 Yl 1h Imidazole

Rational Design and Prediction of Imidazole (B134444) Derivatives via Computational Chemistry and Machine Learning

The future design of novel derivatives of 4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole will increasingly pivot from traditional trial-and-error synthesis to a more predictive, in silico-driven approach. Computational chemistry and machine learning are emerging as indispensable tools for the rational design of molecules with tailored properties.

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning (ML) algorithms, represent a powerful strategy for predicting the biological activities of new chemical entities. researchgate.netnih.gov Researchers have successfully used Artificial Neural Networks (ANN) to establish correlations between the structural descriptors of imidazole derivatives and their antimicrobial or antifungal activities. researchgate.net By training ML models on datasets of known imidazole compounds, it becomes possible to predict the therapeutic potential of novel derivatives like those based on the this compound scaffold. researchgate.netresearchgate.net This predictive power accelerates the discovery process by prioritizing the synthesis of candidates with the highest probability of success, thereby saving significant time and resources. nih.gov Furthermore, computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, a critical step in early-stage drug development. mdpi.commdpi.com

| Computational Tool | Application in Imidazole Research | Predicted Property for this compound |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties. tandfonline.comresearchgate.net | Bond lengths, bond angles, electronic band gap, reactivity sites. |

| Molecular Docking | Prediction of binding affinity and interaction with biological targets (e.g., enzymes, receptors). tandfonline.commdpi.com | Potential inhibitory activity against specific proteins. |

| QSAR with Machine Learning | Correlation of chemical structure with biological activity (e.g., antimicrobial, anticancer). researchgate.netresearchgate.net | Predicted efficacy against various therapeutic targets. |

| ADMET Prediction Tools | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.commdpi.com | Drug-likeness, metabolic stability, potential toxicity. |

Development of Sustainable and Efficient Synthetic Routes for Complex Imidazole Architectures

The synthesis of trisubstituted imidazoles, including this compound, is a well-established area of organic chemistry. However, future research will emphasize the development of more sustainable and efficient synthetic protocols that align with the principles of green chemistry. rasayanjournal.co.in

A promising approach for synthesizing the target compound involves a one-pot, three-component reaction. This methodology typically utilizes benzil (B1666583) as the 1,2-dicarbonyl component, isobutyraldehyde (B47883) (propanal) as the aldehyde source for the 2-position substituent, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. sciepub.com Modern advancements in this area focus on optimizing reaction conditions to improve yields, reduce reaction times, and minimize waste.

Key areas for future development include:

Novel Catalysis: The exploration of new catalytic systems is paramount. While various catalysts have been employed, recent research highlights the efficacy of copper iodide (CuI), zirconium tetrachloride (ZrCl4), and various solid acid catalysts. nih.govrsc.orgbohrium.comresearchgate.net The development of reusable, non-toxic, and cost-effective catalysts, such as biocatalysts derived from plant extracts, is a significant trend. rasayanjournal.co.in

Solvent-Free and Alternative Media: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water is a major goal of green chemistry. researchgate.netresearchgate.netresearchgate.net These approaches not only reduce environmental impact but can also simplify product purification and lead to higher yields.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can dramatically shorten reaction times compared to conventional heating methods, contributing to more energy-efficient processes. rsc.org

A plausible sustainable synthetic route is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product |

| Benzil | Isobutyraldehyde | Ammonium Acetate | Green Catalyst (e.g., reusable solid acid, biocatalyst) | Solvent-free, thermal or microwave heating | This compound |

This focus on sustainable synthesis will not only make the production of this compound more economically viable and environmentally friendly but also facilitate the efficient creation of a diverse library of derivatives for further study. rsc.orgrsc.org

Exploration of Novel Supramolecular Architectures and Their Advanced Properties

The imidazole ring is an excellent building block for constructing complex supramolecular architectures due to its ability to participate in a variety of noncovalent interactions, including hydrogen bonding (acting as both donor and acceptor) and π-π stacking. mdpi.com The specific structure of this compound, with its two phenyl groups and an isopropyl group, offers unique opportunities for designing novel materials with advanced properties.

The bulky phenyl groups can engage in significant π-π and C-H···π interactions, which can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The N-H group on the imidazole ring is a potent hydrogen bond donor, capable of forming strong, directional interactions that are fundamental to crystal engineering. mdpi.com The interplay between these forces will govern the solid-state packing of the molecule, influencing its physical properties. Research on structurally similar compounds, such as 2-propyl-4,5-dicarboxy-1H-imidazole, has demonstrated the capacity of such molecules to form intricate coordination polymers and supramolecular structures. tib.eu

Future research in this area will focus on:

Crystal Engineering: Systematically studying the crystallization of this compound and its co-crystals with other molecules to control solid-state packing and, consequently, material properties like solubility and stability.

Functional Materials: Investigating the potential of its supramolecular assemblies in materials science. For instance, the charge transfer characteristics inherent in π-conjugated systems like diphenyl imidazoles suggest potential applications in optoelectronics. semanticscholar.org Studies on related 4,5-diphenyl-1H-imidazole derivatives have confirmed their significant nonlinear optical (NLO) properties, which are highly dependent on molecular arrangement in the solid state. researchgate.netsemanticscholar.org

Host-Guest Chemistry: Exploring the use of self-assembled structures as hosts for small molecule guests, with potential applications in sensing or separation technologies.

Advancement of Characterization Techniques for Understanding Molecular and Solid-State Phenomena

A deep understanding of the structure-property relationships in this compound requires a multi-faceted characterization approach that combines spectroscopic, crystallographic, and computational methods.

Molecular Characterization: The initial confirmation of the molecular structure will rely on a suite of standard spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise connectivity of atoms within the molecule. ijpsr.comscirp.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight with high accuracy. scirp.org

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. acs.org

Solid-State and Advanced Characterization: To understand the properties that emerge from the collective arrangement of molecules, more advanced techniques are necessary.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional atomic arrangement in the solid state. It provides precise data on bond lengths, angles, and the nature of intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are crucial for understanding supramolecular assembly. tandfonline.com

Nonlinear Optical (NLO) Analysis: Techniques like the Z-scan method can be used to experimentally measure the nonlinear absorption and refraction of the material, providing key data on its third-order NLO susceptibility. researchgate.netsemanticscholar.org

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be important for assessing the thermal stability and phase behavior of the compound, which is critical for materials applications.

The integration of these experimental characterization techniques with the computational methods discussed in section 8.1 will provide a holistic understanding of this compound, from its single-molecule properties to its bulk material behavior. researchgate.netresearchgate.net This synergy is the future paradigm for advancing the study of novel molecular compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole?

- Methodology : The compound is synthesized via cyclocondensation reactions using benzil derivatives, aldehydes, and ammonium acetate. A TMSOTf-catalyzed approach with hexamethyldisilazane as a nitrogen source yields derivatives with high purity (66–99% yields). Thermal solvent-free methods with diethyl ammonium hydrogen phosphate as a catalyst are also effective, though yields may vary (43–91%) depending on substituents .

- Key Conditions :

- Catalyst: TMSOTf or diethyl ammonium hydrogen phosphate.

- Solvent-free thermal conditions (80–120°C).

- Reaction time: 12–24 hours.

- Characterization: Melting points (214–271°C) and NMR (¹H/¹³C) confirm structural integrity .

Q. How is NMR spectroscopy utilized in characterizing substituent effects in this compound?

- Methodology : ¹H NMR chemical shifts (δ 6.5–8.5 ppm) for aromatic protons and ¹³C NMR signals (δ 110–160 ppm) for imidazole carbons differentiate substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro, chloro) deshield adjacent protons, while electron-donating groups (e.g., methoxy) shift signals upfield .

- Example : In 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole, the nitro group causes a downfield shift (δ 8.2 ppm) in adjacent aromatic protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar imidazole derivatives?

- Analysis : Yields vary due to substituent steric/electronic effects and catalytic systems. For example, TMSOTf-catalyzed reactions achieve >90% yields for electron-rich aryl substituents, while solvent-free methods yield 43–68% for bulky groups (e.g., thiophenyl) .

- Recommendations :

- Optimize catalyst loading (5–10 mol% TMSOTf).

- Use high-throughput screening to assess substituent compatibility.

- Compare activation energies via DFT calculations to rationalize yield discrepancies .

Q. What methodologies are recommended for analyzing the crystal structure of this compound derivatives?

- Crystallographic Tools :

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL). Hydrogen bonding and π-π interactions are modeled using anisotropic displacement parameters .

- ORTEP-3/ WinGX : Generate thermal ellipsoid plots and analyze molecular geometry (e.g., dihedral angles between imidazole core and phenyl rings: 12.56–87.04°) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Space group | P212121 (orthorhombic) | |

| Unit cell dimensions | a = 9.2695 Å, b = 15.8818 Å | |

| R-factor | <0.05 for high-resolution data |

Q. How do computational methods (DFT) complement experimental spectroscopic data for this compound?

- Integration : DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational frequencies (FT-IR: N-H stretch ~3382 cm⁻¹), UV-Vis absorption bands (λmax = 270–320 nm), and NMR chemical shifts with <5% deviation from experimental values .

- Case Study : For 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole, DFT-predicted ¹³C NMR shifts (δ 121.5 ppm for C2) align with experimental data (δ 120.3 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.